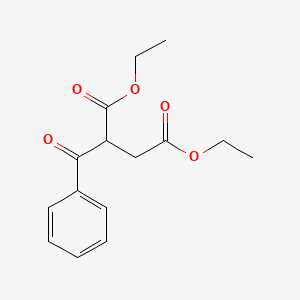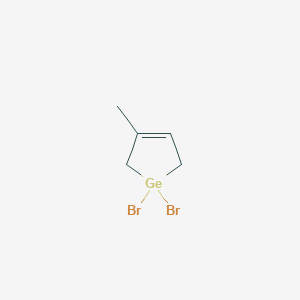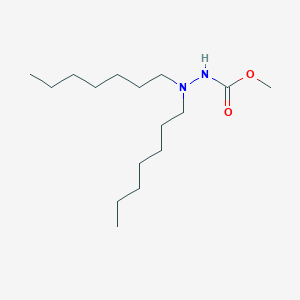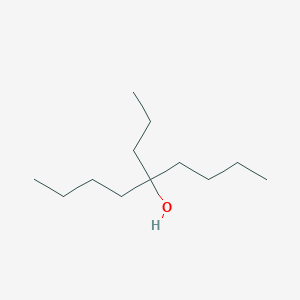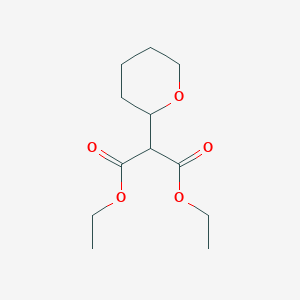
Diethyl tetrahydro-2h-pyran-2-ylpropanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl tetrahydro-2H-pyran-2-ylpropanedioate is an organic compound with the molecular formula C13H22O5 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl tetrahydro-2H-pyran-2-ylpropanedioate typically involves the reaction of diethyl malonate with tetrahydro-2H-pyran-2-ylmethyl bromide. The reaction is carried out in the presence of a base, such as sodium ethoxide, in an anhydrous solvent like ethanol. The reaction proceeds via nucleophilic substitution, where the bromide group is replaced by the malonate ester group, forming the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl tetrahydro-2H-pyran-2-ylpropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers, depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl tetrahydro-2H-pyran-2-ylpropanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mécanisme D'action
The mechanism of action of diethyl tetrahydro-2H-pyran-2-ylpropanedioate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active metabolites. These metabolites can then interact with specific receptors or pathways, exerting their effects on cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simple ester with similar reactivity but lacking the tetrahydropyran ring.
Tetrahydropyran-2-carbaldehyde: Contains the tetrahydropyran ring but with an aldehyde functional group instead of ester groups.
2-Tetrahydropyranyl ethers: Commonly used as protecting groups in organic synthesis.
Uniqueness
Diethyl tetrahydro-2H-pyran-2-ylpropanedioate is unique due to the presence of both the tetrahydropyran ring and the diethyl malonate moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in synthetic chemistry and various research applications.
Propriétés
Numéro CAS |
5468-59-7 |
|---|---|
Formule moléculaire |
C12H20O5 |
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
diethyl 2-(oxan-2-yl)propanedioate |
InChI |
InChI=1S/C12H20O5/c1-3-15-11(13)10(12(14)16-4-2)9-7-5-6-8-17-9/h9-10H,3-8H2,1-2H3 |
Clé InChI |
ALUMQHZYEMRZPU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1CCCCO1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



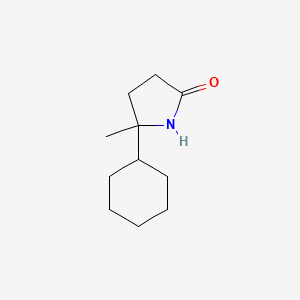
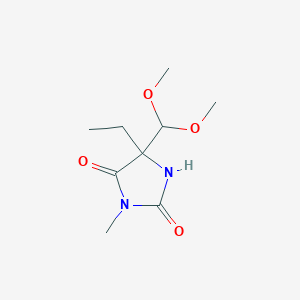
![2,4-Dichloro-1-[(4-chlorophenyl)sulfonylmethyl]benzene](/img/structure/B14732878.png)
![1-[1-(2-Hydroxyethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one](/img/structure/B14732889.png)

![N-(2,4-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B14732895.png)
